molecular formula C10H12FNO3 B15308991 Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate

Cat. No.: B15308991
M. Wt: 213.21 g/mol
InChI Key: HPBDHFSVJXEIRS-UHFFFAOYSA-N
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Description

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate is an organic compound with a complex structure that includes a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetate
  • Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate
  • Methyl 2-Amino-2-(2-fluoro-4-ethoxyphenyl)acetate

Uniqueness

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 2-amino-2-(2-fluoro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12FNO3/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3

InChI Key

HPBDHFSVJXEIRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)N)F

Origin of Product

United States

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